Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Description
This compound is a brominated triazinoindole derivative featuring a thioacetamide backbone substituted with an isopropyl group at the nitrogen atom. The core structure includes a 1,2,4-triazino[5,6-b]indole scaffold, with a bromine atom at the 8-position, enhancing its electronic and steric profile. Such modifications are critical for biological interactions, particularly in targeting enzymes or receptors where halogen bonding (via bromine) and lipophilic interactions (via isopropyl) play pivotal roles .
Properties
Molecular Formula |
C14H14BrN5OS |
|---|---|
Molecular Weight |
380.27 g/mol |
IUPAC Name |
2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H14BrN5OS/c1-7(2)16-11(21)6-22-14-18-13-12(19-20-14)9-5-8(15)3-4-10(9)17-13/h3-5,7H,6H2,1-2H3,(H,16,21)(H,17,18,20) |
InChI Key |
JWMAWBMRKUKVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Br)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Triazine Derivative
-
- An appropriate hydrazine derivative (e.g., hydrazine hydrate).
- A suitable 1,2-dicarbonyl compound (e.g., acetylacetone).
-
- The hydrazine is reacted with the dicarbonyl compound under reflux conditions in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding triazine derivative through a condensation reaction.
-
- The product can be purified using recrystallization or chromatography techniques to isolate the desired triazine compound.
Formation of Thioether Linkage
-
- The triazine derivative is then reacted with a thiol (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) to form the thioether linkage.
-
- Reaction parameters such as temperature and time must be optimized to maximize yield and minimize by-products.
Acetamide Formation
-
- The thioether product is treated with isopropylamine and acetic anhydride to introduce the acetamide functionality.
-
- The final product is purified using column chromatography or crystallization methods to achieve high purity levels.
Reaction Pathway Summary
The overall synthetic pathway can be summarized as follows:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Hydrazine, Dicarbonyl | Reflux in acid |
| 2 | Thioether Formation | Thiol | Base-catalyzed |
| 3 | Acetamide Formation | Isopropylamine, Acetic Anhydride | Controlled temperature |
Research Findings
Research indicates that compounds similar to Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- exhibit significant pharmacological properties. Specific studies have highlighted:
Biological Activity : Compounds containing triazine and indole structures may act as ligands for G protein-coupled receptors, suggesting potential applications in drug development targeting inflammatory processes and microbial infections.
Mechanism of Action : Preliminary studies suggest that this compound can effectively bind to specific receptors and enzymes involved in critical biological pathways.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Thermodynamic and Solubility Data
- Lipophilicity : The target compound’s logP is estimated to be higher than fluorinated analogs () but lower than benzothiazole-containing derivatives (), balancing membrane penetration and solubility.
- Aqueous Solubility : Methoxy or ethoxy substituents (e.g., ) significantly improve solubility compared to bromine or isopropyl groups, critical for oral bioavailability .
Biological Activity
Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-N-(isopropyl)- is a complex organic compound that exhibits significant biological activity due to its unique molecular structure. This article delves into the compound's pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately . Its structure includes a triazine ring fused with an indole moiety and features a bromine atom at the 8-position of the triazine ring. This structural configuration is crucial for its biological activity and potential therapeutic applications.
Pharmacological Properties
Research indicates that compounds containing triazine and indole structures often exhibit notable pharmacological properties, including:
- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
- G Protein-Coupled Receptor Interaction : Preliminary studies suggest that this compound can interact with G protein-coupled receptors (GPCRs), which play a vital role in various physiological processes .
Synthesis
The synthesis of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-N-(isopropyl)- typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Triazine Ring : This step often involves nucleophilic substitution reactions facilitated by the bromine atom.
- Indole Moiety Integration : The indole structure is integrated through cyclization reactions.
- Thioether Linkage Creation : The thioether bond is formed between the indole and triazine components.
Careful control of reaction conditions is essential to ensure high yields and purity .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds:
-
SARS-CoV-2 Inhibition : A series of related acetamides were evaluated for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Compounds showed IC50 values ranging from 1.11 to 4.55 μM, indicating significant antiviral potential .
Compound IC50 (μM) 6d5 1.11 ± 0.05 6c9 1.65 ± 0.05 6b5 4.55 ± 0.20 - VEGFR-2 Inhibition : Other studies have focused on similar compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating antiproliferative effects across various cancer cell lines with IC50 values as low as .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
